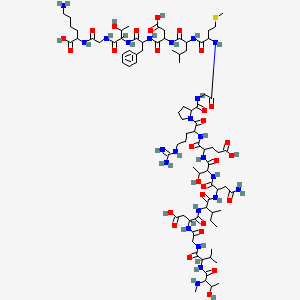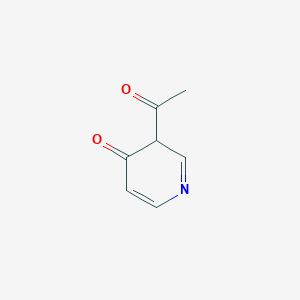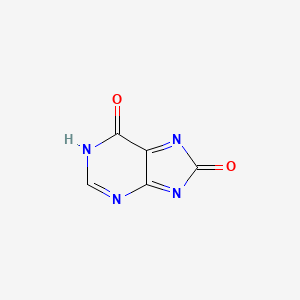
Me-DL-xiThr-DL-Val-Gly-DL-Asp-DL-xiIle-DL-Asn-DL-xiThr-DL-Glu-DL-Arg-DL-Pro-Gly-DL-Met-DL-Leu-DL-Asp-DL-Phe-DL-xiThr-Gly-DL-Lys-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diazepam Binding Inhibitor Fragment (Human) is a peptide derived from the diazepam binding inhibitor protein. This protein is involved in lipid metabolism and the modulation of gamma-aminobutyric acid (GABA) receptors in the brain . The fragment plays a crucial role in various physiological processes, including the regulation of anxiety, stress response, and neurogenesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diazepam binding inhibitor fragment typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process includes:
Deprotection: Removal of the protecting group from the amino terminus.
Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Industrial Production Methods
Industrial production of diazepam binding inhibitor fragment involves large-scale SPPS with automated peptide synthesizers. These machines can handle multiple synthesis cycles, ensuring high yield and purity . The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .
Analyse Chemischer Reaktionen
Types of Reactions
Diazepam binding inhibitor fragment undergoes various chemical reactions, including:
Oxidation: Involves the formation of disulfide bonds between cysteine residues.
Reduction: Cleavage of disulfide bonds to yield free thiol groups.
Substitution: Replacement of specific amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis using reagents like N-methylmorpholine.
Major Products
The major products formed from these reactions include various analogs of the diazepam binding inhibitor fragment with altered biological activities .
Wissenschaftliche Forschungsanwendungen
Diazepam binding inhibitor fragment has numerous applications in scientific research:
Wirkmechanismus
The diazepam binding inhibitor fragment exerts its effects by binding to the benzodiazepine site on GABA receptors. This binding modulates the receptor’s activity, enhancing or inhibiting the effects of GABA, the primary inhibitory neurotransmitter in the brain . The fragment can act as a positive or negative allosteric modulator, depending on the specific receptor subtype and cellular context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acyl-CoA Binding Protein: Shares structural similarities and is involved in lipid metabolism.
Cholecystokinin-Releasing Peptide: Another peptide with regulatory functions in the brain.
Uniqueness
The diazepam binding inhibitor fragment is unique due to its dual role as both a modulator of GABA receptors and a regulator of lipid metabolism . This dual functionality distinguishes it from other peptides with more specialized roles .
Eigenschaften
Molekularformel |
C84H137N23O29S |
|---|---|
Molekulargewicht |
1965.2 g/mol |
IUPAC-Name |
6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[[2-[[4-amino-2-[[2-[[3-carboxy-2-[[2-[[2-[[3-hydroxy-2-(methylamino)butanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C84H137N23O29S/c1-12-42(6)65(104-75(127)54(35-62(117)118)96-60(114)39-92-77(129)64(41(4)5)103-80(132)66(89-10)43(7)108)79(131)102-53(34-57(86)111)74(126)106-68(45(9)110)81(133)97-47(25-26-61(115)116)69(121)98-49(23-18-29-90-84(87)88)82(134)107-30-19-24-56(107)76(128)91-37-58(112)94-48(27-31-137-11)70(122)99-51(32-40(2)3)71(123)101-55(36-63(119)120)72(124)100-52(33-46-20-14-13-15-21-46)73(125)105-67(44(8)109)78(130)93-38-59(113)95-50(83(135)136)22-16-17-28-85/h13-15,20-21,40-45,47-56,64-68,89,108-110H,12,16-19,22-39,85H2,1-11H3,(H2,86,111)(H,91,128)(H,92,129)(H,93,130)(H,94,112)(H,95,113)(H,96,114)(H,97,133)(H,98,121)(H,99,122)(H,100,124)(H,101,123)(H,102,131)(H,103,132)(H,104,127)(H,105,125)(H,106,126)(H,115,116)(H,117,118)(H,119,120)(H,135,136)(H4,87,88,90) |
InChI-Schlüssel |
IKDMSHJMKVFYOO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NCC(=O)NC(CCSC)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C(C)O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(7S,9Z,11S,12S,13S,14R,15R,16R,17S,18S,19Z,21Z)-1'-tert-butyl-2,13,15,17,32-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-6,23-dione](/img/structure/B12352701.png)



![4,4,11,11-tetramethyl-8-(nitromethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B12352719.png)
![N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-5-(4-methoxyphenyl)pyrazolidine-3-carboxamide](/img/structure/B12352723.png)
![5-[(1R)-2-bromo-1-hydroxyethyl]-8-phenylmethoxy-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one](/img/structure/B12352729.png)
![1-[5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]triazolidin-4-yl]-N,N-dimethylmethanamine;hydrochloride](/img/structure/B12352735.png)

![Hexanoic acid, 6-[[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester, sodium salt (1:1)](/img/structure/B12352772.png)



![N-[2-tert-butyl-5-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)phenyl]-4-oxo-3H-quinoline-3-carboxamide](/img/structure/B12352810.png)
